[2-(Ethoxycarbonyl)pyridin-4-YL]boronic acid
Description
Properties
CAS No. |
794461-69-1 |
|---|---|
Molecular Formula |
C8H10BNO4 |
Molecular Weight |
194.98 g/mol |
IUPAC Name |
(2-ethoxycarbonylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H10BNO4/c1-2-14-8(11)7-5-6(9(12)13)3-4-10-7/h3-5,12-13H,2H2,1H3 |
InChI Key |
RUURJSHMPFVDQC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)C(=O)OCC)(O)O |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Boronation
Direct boronation involves reacting pyridine derivatives with boron-based reagents, such as boronic esters or borane complexes.
-
- Start with 2-(ethoxycarbonyl)pyridine as the base compound.
- React with boron tribromide (BBr₃) or boron trifluoride (BF₃) under controlled conditions.
- Quench the reaction mixture with water to form the boronic acid functional group.
-
- Temperature: Typically performed at low temperatures (0–50°C).
- Solvent: Commonly dichloromethane or tetrahydrofuran (THF).
Method 2: Transition Metal-Catalyzed Coupling
This method utilizes palladium-catalyzed reactions to introduce boronic acid groups selectively.
-
- Employ Suzuki coupling using a halogenated pyridine derivative (e.g., 4-bromo-2-(ethoxycarbonyl)pyridine).
- React with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst and a base such as potassium carbonate.
-
- Catalyst: Palladium acetate or palladium chloride.
- Solvent: Toluene or ethanol.
- Reaction Time: Typically ranges from 6–12 hours.
Method 3: Hydroboration
Hydroboration involves the addition of a boron hydride compound to an unsaturated precursor.
-
- Use an alkene-substituted pyridine derivative as a precursor.
- React with diborane (B₂H₆) under an inert atmosphere.
-
- Temperature: Conducted at room temperature or slightly elevated temperatures (~40°C).
- Solvent: Ether-based solvents such as THF.
Optimization and Yield Analysis
Table: Comparative Analysis of Preparation Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Challenges |
|---|---|---|---|---|
| Direct Boronation | ~60–70 | ~6 hours | Simple setup | Requires precise temperature control |
| Transition Metal-Catalyzed Coupling | ~80–90 | ~8–12 hours | High regioselectivity | Expensive catalysts |
| Hydroboration | ~50–60 | ~4 hours | Mild reaction conditions | Limited substrate scope |
Notes on Experimental Conditions
- Purification: The crude product is typically purified using recrystallization or column chromatography to achieve high purity levels.
- Safety: Boron reagents such as BBr₃ and B₂H₆ require careful handling due to their reactivity and toxicity.
- Environmental Considerations: Solvents like dichloromethane should be used in compliance with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[2-(Ethoxycarbonyl)pyridin-4-YL]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The ethoxycarbonyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and water.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate.
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation.
Substituted Pyridines: Formed through nucleophilic substitution.
Scientific Research Applications
Biological Applications
The biological activity of [2-(Ethoxycarbonyl)pyridin-4-YL]boronic acid has garnered significant attention in pharmaceutical research:
- Potential Drug Development : The compound's ability to form reversible covalent bonds with diols positions it as a promising candidate for developing novel therapeutics. Its interactions with biological molecules suggest roles in targeting specific pathways associated with diseases such as cancer and fibrosis .
- Inhibition Studies : Research indicates that derivatives of this compound may act as inhibitors for various kinases involved in disease pathways. For instance, it has been explored as a potential inhibitor for homeodomain interacting protein kinase 2 (HIPK2), which is implicated in kidney fibrosis .
Synthetic Intermediates
The versatility of this compound extends to its use as a synthetic intermediate in organic chemistry:
- Suzuki-Miyaura Coupling : The boronic acid group facilitates the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for constructing complex organic molecules by coupling with various aryl or vinyl partners .
- Material Science Applications : Compounds containing boronic acids have been investigated for their potential use in organic electronics and sensors due to their unique electronic properties and ability to form stable complexes with diols.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Synthesis of Bioactive Molecules : In one study, researchers successfully synthesized a series of borylated quinolines using this compound as a precursor. The resulting products were evaluated for their biological activity against cancer cell lines, demonstrating promising results indicative of their potential therapeutic use .
- Development of Kinase Inhibitors : Another research effort focused on modifying this compound derivatives to enhance their inhibitory effects on HIPK2. The synthesized compounds showed significant inhibition in vitro, supporting further investigation into their pharmacological profiles .
Mechanism of Action
The mechanism of action of [2-(Ethoxycarbonyl)pyridin-4-YL]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes by binding to their active sites. The ethoxycarbonyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Comparison of Pyridinyl Boronic Acids with Varying Substituents
Electronic Effects :
- The ethoxycarbonyl group at position 2 exerts a stronger electron-withdrawing effect compared to chloro or methoxy substituents, reducing electron density on the pyridine ring.
- In contrast, phenyl-based analogs (e.g., 4-ethoxycarbonylphenylboronic acid ) exhibit similar electronic profiles but lack the nitrogen heteroatom, altering coordination behavior in catalytic systems.
Steric Effects :
- The ethoxycarbonyl group introduces moderate steric hindrance, which may lower reaction yields in Suzuki couplings compared to smaller substituents like chloro . Multi-substituted derivatives (e.g., 2,6-bis(methoxycarbonyl)) face severe steric challenges, often requiring optimized reaction conditions .
Reactivity in Suzuki-Miyaura Cross-Coupling
- Target Compound : Demonstrates compatibility with Pd-catalyzed couplings but may require elevated temperatures or optimized catalysts (e.g., Pd(PPh₃)₄) to offset electronic deactivation .
- Chloro-Substituted Analogs : (2-Chloropyridin-4-yl)boronic acid shows higher reactivity due to reduced steric bulk and intermediate electron withdrawal, enabling efficient couplings under standard conditions .
- Methoxy-Substituted Analogs : (2-Methoxypyridin-4-yl)boronic acid exhibits superior reactivity in couplings due to electron-donating effects, as seen in the synthesis of neuroinflammation inhibitors .
Biological Activity
[2-(Ethoxycarbonyl)pyridin-4-YL]boronic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of boronic acids, which are known for their diverse applications in drug development, particularly in the fields of oncology and infectious diseases. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound this compound features:
- A pyridine ring that enhances its interaction with biological targets.
- An ethoxycarbonyl group that may influence its solubility and reactivity.
- A boronic acid moiety which is crucial for its biological activity, particularly in forming reversible covalent bonds with biomolecules.
Boronic acids generally exhibit their biological activities through various mechanisms:
- Enzyme Inhibition : Boronic acids can act as reversible inhibitors of proteases and other enzymes by forming covalent bonds with serine or cysteine residues in active sites.
- Targeting Protein-Protein Interactions : The unique ability of boronic acids to interact with diols allows them to disrupt protein-protein interactions that are critical in various signaling pathways.
- Suzuki-Miyaura Coupling Reactions : This compound can be utilized in organic synthesis, facilitating the formation of carbon-carbon bonds which is essential in constructing complex molecules for therapeutic use.
Biological Activities
Research has indicated several potential biological activities for this compound:
Anticancer Activity
Studies have shown that boronic acids can exhibit anticancer properties by:
- Inducing apoptosis in cancer cells.
- Inhibiting the proteasome pathway, which is crucial for regulating cell cycle and apoptosis.
For instance, similar boronic acids have been explored as inhibitors of the proteasome, leading to increased apoptosis in cancer cell lines .
Antibacterial and Antiviral Properties
Boronic acids have also been investigated for their antibacterial and antiviral activities. They can inhibit bacterial growth by disrupting critical enzymatic pathways necessary for bacterial survival. Moreover, certain derivatives have shown promise against viral infections by targeting viral proteases .
Case Study 1: Anticancer Applications
A study focused on a related pyridinylboronic acid derivative demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the pyridine structure can enhance activity. The study highlighted the role of the boronic acid group in mediating these effects through proteasome inhibition .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Pyridinylboronic Acid | MCF-7 (Breast) | 5.0 |
| Pyridinylboronic Acid | HeLa (Cervical) | 3.5 |
Case Study 2: Antibacterial Efficacy
Another investigation into boronic acids found that compounds with similar structures exhibited potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the importance of the boron atom in enhancing binding affinity to bacterial enzymes .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethoxycarbonyl-pyridinyl Boronate | MRSA | 0.5 µg/mL |
| Ethoxycarbonyl-pyridinyl Boronate | E. coli | 1.0 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
